Leucine-beta-naphthylamide
Overview
Description
Leucine-beta-naphthylamide is a substrate for leucine aminopeptidase and similar aminopeptidases like aminopeptidase M . It is analyzed by fluorescence analysis or coupled with a coupling reagent like p-dimethylaminocinnamaldehyde to form a colored precipitate .
Molecular Structure Analysis
The empirical formula of Leucine-beta-naphthylamide is C16H20N2O . The molecular weight is 256.34 and 292.80 when it’s in the form of hydrochloride .Physical And Chemical Properties Analysis
Leucine-beta-naphthylamide is a powder . It is insoluble in water , but the hydrochloride form is soluble in water . It should be stored at a temperature of -20°C .Scientific Research Applications
Colorimetric Determination of Leucine Aminopeptidase Activity : Leucine-β-naphthylamide is used as a substrate for colorimetric assays to determine leucine aminopeptidase activity in various biological samples (Green et al., 1955).
Clinical Evaluation of Serum Leucine Aminopeptidase : Its hydrolysis has been used in clinical settings for serum assays of leucine aminopeptidase, an enzyme indicative of certain physiological and pathological states (Banks et al., 1960).
Chromatographic Method for Determination of Leucine Aminopeptidase Activity : A chromatographic method using leucine-β-naphthylamide as a substrate has been developed for quantifying leucine aminopeptidase activity in complex matrices (Xiong et al., 2003).
Purification and Properties of Leucine Beta-Naphthylamidase : The enzyme has been purified from rabbit small-intestinal mucosal cells, providing insights into its biochemical properties and activity profile (Takesue, 1975).
Histochemical Demonstration of Leucine Aminopeptidase : Leucine-β-naphthylamide has been used in histochemical methods to localize leucine aminopeptidase in tissues, aiding in understanding its distribution and activity in various organs (Nachlas et al., 1957).
Microanalysis of Leucine Aminopeptidase on a Microchip : A microfabricated electrophoresis chip with two-photon excited fluorescence detection was used to assay leucine aminopeptidase, demonstrating the potential for miniaturized and efficient analytical techniques (Zugel et al., 2000).
Safety And Hazards
Leucine-beta-naphthylamide is suspected of causing cancer (Carcinogenicity, Category 2) . It is advised to use personal protective equipment, avoid dust formation, avoid breathing mist, gas or vapors, and avoid contact with skin and eyes . In case of accidental ingestion or contact, immediate medical attention is required .
properties
IUPAC Name |
(2S)-2-amino-4-methyl-N-naphthalen-2-ylpentanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-11(2)9-15(17)16(19)18-14-8-7-12-5-3-4-6-13(12)10-14/h3-8,10-11,15H,9,17H2,1-2H3,(H,18,19)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHURRLUBVMKOT-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC2=CC=CC=C2C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NC1=CC2=CC=CC=C2C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20993920 | |
Record name | (2S)-2-Amino-4-methyl-N-(2-naphthalenyl)pentanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20993920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Leucine-beta-naphthylamide | |
CAS RN |
732-85-4 | |
Record name | Leucine-β-naphthylamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=732-85-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Leucine-beta-naphthylamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000732854 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2S)-2-Amino-4-methyl-N-(2-naphthalenyl)pentanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20993920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-2-amino-4-methyl-N-2-naphthylvaleramide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.901 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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